molecular formula C14H17F3N2O4S B2390803 2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide CAS No. 1008396-49-3

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide

Cat. No.: B2390803
CAS No.: 1008396-49-3
M. Wt: 366.36
InChI Key: UGQNYDZRHCSSGZ-UHFFFAOYSA-N
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Description

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an acetamido group, a methylsulfonyl group, and a trifluoromethyl-substituted phenyl group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the acetamido group: This step involves the acetylation of an amine precursor using acetic anhydride in the presence of a base such as triethylamine.

    Introduction of the methylsulfonyl group: This can be achieved through the sulfonylation of an intermediate compound using methylsulfonyl chloride in the presence of a base like pyridine.

    Attachment of the trifluoromethyl-substituted phenyl group: This step involves a nucleophilic substitution reaction where a trifluoromethyl-substituted phenyl halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The acetamido group can be reduced to an amine under specific conditions.

    Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological targets, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. The methylsulfonyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetamido-4-fluorobenzoic acid
  • 2-acetamido-4-bromotoluene
  • 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose

Uniqueness

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-acetamido-4-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4S/c1-9(20)18-12(6-7-24(2,22)23)13(21)19-11-5-3-4-10(8-11)14(15,16)17/h3-5,8,12H,6-7H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQNYDZRHCSSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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